![molecular formula C17H29N5O3S B5613795 1-methyl-4-(3-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}propanoyl)piperazine](/img/structure/B5613795.png)
1-methyl-4-(3-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}propanoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex molecules like 1-methyl-4-(3-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}propanoyl)piperazine involves multi-step reactions, often starting from piperazine or its derivatives. The process may include coupling reactions, protection and deprotection steps, and functional group transformations. While specific synthesis pathways for this molecule are not directly available, general methodologies involving piperazine derivatives can be applied, including N-alkylation, sulfonylation, and acylation reactions (Philip et al., 2020).
Molecular Structure Analysis
The molecular structure of piperazine-based compounds is crucial for their biological activity. Structural features such as the piperazine ring, substitution pattern, and functional groups significantly impact the compound's interaction with biological targets. Molecular modeling and structure-activity relationship (SAR) studies provide insights into the optimal structural characteristics for desired biological effects (Kumar et al., 2021).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including N-dealkylation, oxidation, and hydroxylation, contributing to their metabolic profile and bioactivity. The presence of a piperazine ring enhances the molecule's ability to participate in biochemical interactions, potentially leading to therapeutic effects or metabolic transformations (Caccia, 2007).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the molecular structure and substituents. These properties are critical for the compound's formulation, delivery, and bioavailability. Understanding the physical properties is essential for the development of pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of piperazine-based compounds, including acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. These properties affect the compound's interaction with biological systems and its pharmacokinetic and pharmacodynamic profiles. Chemical modifications can optimize these properties for improved therapeutic efficacy and reduced toxicity.
- (Philip et al., 2020) discusses the synthesis of N-heterocycles via sulfinimines, highlighting the role of tert-butanesulfinamide.
- (Kumar et al., 2021) explores the significance of the piperazine moiety in the development of antidepressants and structure-activity relationships.
- (Caccia, 2007) provides an overview of the metabolism and pharmacokinetics of arylpiperazine derivatives, including chemical reactions and metabolic pathways.
作用机制
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
未来方向
There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
属性
IUPAC Name |
3-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3S/c1-19-8-10-21(11-9-19)17(23)6-5-15-4-3-7-22(12-15)26(24,25)16-13-20(2)14-18-16/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJYDHCWVPUWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

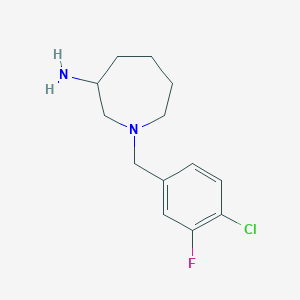
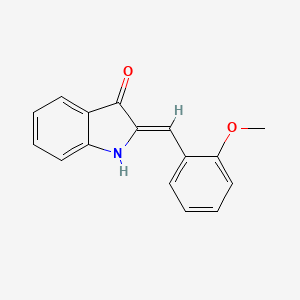
![1-tert-butyl-5-oxo-N-[2-(3-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5613729.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)-4-piperidinyl]benzamide](/img/structure/B5613734.png)
![N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B5613738.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B5613752.png)
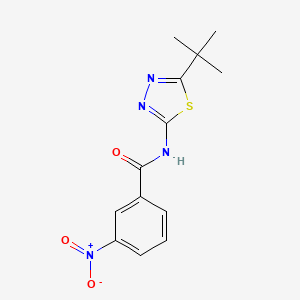
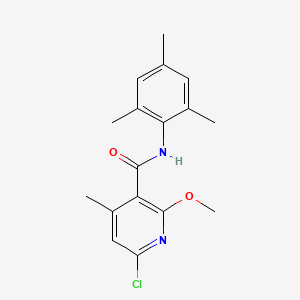
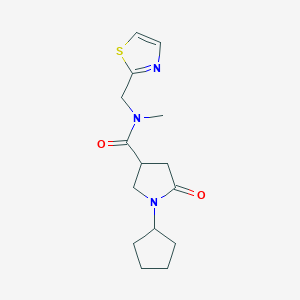
![8-[3-(2-aminoethyl)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5613776.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5613789.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5613799.png)
![6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1,3-benzothiazole](/img/structure/B5613800.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5613802.png)